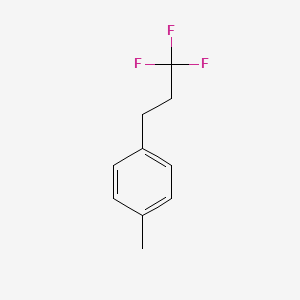

1-Methyl-4-(3,3,3-trifluoropropyl)benzene

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds have garnered significant attention in contemporary chemistry due to the profound impact of fluorine substitution on molecular properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated molecules. diva-portal.orgbldpharm.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. bldpharm.com

The applications of these compounds are diverse, ranging from their use in fire-fighting foams and as specialty lubricants to their role as components in liquid crystal displays. bldpharm.com In the life sciences, the strategic incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates. researchgate.net

The substitution of hydrogen with fluorine introduces significant electronic and steric changes to a molecule. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. cas.org This can influence the acidity and basicity of nearby functional groups and alter the electron density distribution within the molecule.

From a steric perspective, fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This allows for the replacement of hydrogen with fluorine without causing significant steric hindrance, a process often referred to as a "bioisosteric replacement." However, the trifluoromethyl group (CF3), and by extension the trifluoropropyl group, is considerably larger than a methyl group, which can have a more pronounced impact on molecular conformation and binding interactions.

Below is an interactive data table summarizing the key properties of fluorine compared to hydrogen.

| Property | Fluorine (F) | Hydrogen (H) |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 |

| van der Waals Radius (Å) | 1.47 | 1.20 |

| C-F Bond Energy (kJ/mol) | ~485 | - |

| C-H Bond Energy (kJ/mol) | - | ~413 |

The incorporation of fluoroalkyl groups, such as the trifluoromethyl (CF3) or trifluoropropyl (-CH2CH2CF3) group, is a key strategy in the design of new molecules with tailored properties. These groups can significantly increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. researchgate.net

Furthermore, the introduction of a trifluoromethyl group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. The strong electron-withdrawing nature of the trifluoromethyl group can also be used to modulate the reactivity of a molecule. A variety of synthetic methods have been developed for the introduction of fluoroalkyl groups into organic molecules, including nucleophilic, electrophilic, and radical fluoroalkylation reactions. cas.org

Overview of Trifluoropropylation Strategies in Organofluorine Synthesis

The synthesis of molecules containing a trifluoropropyl group can be achieved through several strategic approaches. One common method involves the use of building blocks that already contain the trifluoropropyl moiety. For example, 3,3,3-trifluoropropene (B1201522) can be used as a starting material for the introduction of the trifluoropropyl group via hydrofunctionalization reactions.

Another strategy is the trifluoromethylation of a propyl-substituted precursor. This can be more challenging due to the inertness of C-H bonds, but recent advances in catalysis have provided new methods for direct C-H trifluoromethylation. Radical addition reactions are also a powerful tool for the synthesis of trifluoropropylated compounds. For instance, the radical addition of a trifluoromethyl source across a double bond can be an effective method for constructing the desired carbon skeleton.

The following table provides a simplified overview of common trifluoropropylation strategies.

| Strategy | Description | Key Reagents/Conditions |

| Building Block Approach | Utilizes a starting material already containing the trifluoropropyl group. | 3,3,3-trifluoropropene, trifluoropropyl halides |

| Late-Stage Functionalization | Introduces the trifluoromethyl group onto a propyl-substituted molecule. | Trifluoromethylating agents (e.g., Togni's reagent), photoredox catalysis |

| Radical Addition | Formation of the trifluoropropyl group via radical reactions. | Radical initiators, trifluoromethyl radical sources |

Research Context of 1-Methyl-4-(3,3,3-trifluoropropyl)benzene within Organofluorine Chemistry

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure places it within a class of compounds with significant interest in medicinal chemistry and materials science. The p-tolyl group (1-methylbenzene) is a common scaffold in drug discovery, and the introduction of a trifluoropropyl group at the 4-position would be expected to modulate its properties in a predictable manner based on the principles of organofluorine chemistry.

It is plausible that this compound could be investigated as a potential building block for the synthesis of more complex molecules. The combination of the lipophilic and metabolically stable trifluoropropyl group with the versatile aromatic ring makes it an attractive starting material for the development of new pharmaceuticals or agrochemicals. For instance, the methyl group could be functionalized, or further substitutions could be made on the aromatic ring to generate a library of derivatives for biological screening.

In the context of materials science, the incorporation of the trifluoropropyl group could be explored for its effect on the properties of polymers or liquid crystals. The fluorinated moiety could impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties. While detailed research findings on this compound are sparse, its structural motifs suggest it is a compound of interest at the intersection of synthetic methodology development and the exploration of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c1-8-2-4-9(5-3-8)6-7-10(11,12)13/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHJMSLGDLXEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273172 | |

| Record name | 1-Methyl-4-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-73-5 | |

| Record name | 1-Methyl-4-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Trifluoropropylation Reactions Leading to Arenes

Elucidation of Reaction Pathways and Intermediates

The synthesis of trifluoropropylated arenes can proceed through several distinct mechanistic routes, each involving unique intermediates and transition states. The choice of reagents and reaction conditions dictates which pathway is favored.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgbyjus.com In the context of trifluoropropylation, this mechanism involves the generation of a potent electrophile derived from a trifluoropropyl source, which then attacks the electron-rich arene.

Attack on the electrophile : The aromatic ring acts as a nucleophile, attacking the electrophilic species. This initial attack is typically the slow, rate-determining step because it disrupts the ring's aromaticity. masterorganicchemistry.com

Proton removal : A base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. byjus.commasterorganicchemistry.com

For the trifluoropropylation of toluene (B28343) to form 1-methyl-4-(3,3,3-trifluoropropyl)benzene, the electrophile would be a species like the 3,3,3-trifluoropropyl cation (CF₃CH₂CH₂⁺) or a polarized complex. The methyl group on the toluene ring is an activating group, directing the substitution to the ortho and para positions. wikipedia.org

The EAS pathway is characterized by the formation of specific intermediates known as π-complexes and σ-complexes. researchgate.net

π-Complexes : Before the formation of a covalent bond, the electrophile and the aromatic ring can form a π-complex. In this intermediate, the electrophile is weakly associated with the delocalized π-electron system of the arene. researchgate.net For trifluoropropylation, this would involve an interaction between the trifluoropropyl electrophile and the π-cloud of the benzene (B151609) derivative.

σ-Complexes (Arenium Ions) : The key intermediate in EAS is the σ-complex, also known as an arenium ion or Wheland intermediate. wikipedia.org This species is formed when the electrophile forms a sigma bond with one of the carbon atoms of the aromatic ring. libretexts.org This disrupts the aromatic system, leaving a positive charge that is delocalized over the remaining five carbon atoms of the ring through resonance. wikipedia.orglibretexts.org The stability of this carbocation intermediate is a critical factor in determining the reaction rate. Activating groups, like the methyl group in toluene, help stabilize this intermediate by donating electron density. wikipedia.org The final step of the reaction is the deprotonation of the sp³-hybridized carbon, which re-establishes the aromatic π-system. byjus.comlibretexts.org

Radical pathways offer an alternative to ionic mechanisms for fluoroalkylation. These reactions are often initiated by light (photoredox catalysis) or radical initiators and proceed via a chain mechanism. nih.govbohrium.com The key step is the generation of a fluoroalkyl radical, such as the 3,3,3-trifluoropropyl radical (CF₃CH₂CH₂•), which then adds to the aromatic ring.

A general photoredox-catalyzed radical mechanism involves the following steps:

Initiation : A photocatalyst, upon absorbing light, reaches an excited state. This excited catalyst can then interact with a fluoroalkyl source, often through a single-electron transfer (SET) process, to generate the fluoroalkyl radical. princeton.edu

Propagation : The generated fluoroalkyl radical adds to the aromatic ring (e.g., toluene). This addition forms a new radical intermediate. princeton.edu

Oxidation and Deprotonation : The resulting radical is oxidized to a carbocation, often by the photocatalyst completing its cycle. princeton.edu Subsequent loss of a proton from this cation yields the final trifluoropropylated arene and regenerates the aromaticity.

Radical trifluoromethylation has been extensively studied and provides a strong model for trifluoropropylation. princeton.eduresearchgate.net These methods are valued for their mild reaction conditions and high functional group tolerance. researchgate.net

Transition metals, particularly palladium, copper, and gold, are effective catalysts for forming carbon-carbon bonds, including the introduction of fluoroalkyl groups to arenes. d-nb.infonih.govnih.gov These catalytic cycles typically involve a sequence of fundamental organometallic reactions.

A common catalytic cycle, for example in palladium-catalyzed cross-coupling, includes the following key steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) reacts with an aryl halide or a similar substrate, inserting itself into the carbon-halogen bond. This increases the oxidation state of the metal (e.g., to Pd(II)). umb.edulibretexts.org

Transmetalation : A second step involves the transfer of the fluoroalkyl group from an organometallic reagent (e.g., involving zinc or boron) to the metal center, displacing the halide. libretexts.orgbris.ac.uk

Reductive Elimination : The final step is the reductive elimination of the product, where the aryl and fluoroalkyl groups couple and detach from the metal center. This forms the desired C-C bond and regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. umb.edulibretexts.orgbris.ac.uk

This sequence allows for the precise and efficient formation of aryl–fluoroalkyl bonds under relatively mild conditions. nih.govnih.gov The specific ligands attached to the metal center play a crucial role in modulating its reactivity and the efficiency of each step in the cycle. researchgate.net

| Mechanism | Key Intermediates | Typical Reagents/Catalysts | Key Features |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | π-Complex, σ-Complex (Arenium Ion) | Strong Lewis or Brønsted acids | Follows aromatic substitution rules (activating/deactivating groups). wikipedia.org |

| Radical Fluoroalkylation | Fluoroalkyl radical | Photocatalysts, radical initiators | Often occurs under mild conditions with high functional group tolerance. bohrium.comprinceton.edu |

| Transition Metal Catalysis | Organometallic complexes (e.g., Pd(II)) | Pd, Cu, Au complexes with ligands | Involves oxidative addition, transmetalation, and reductive elimination steps. d-nb.infolibretexts.org |

Beyond the primary intermediates, other transient species can play significant roles in specific trifluoropropylation methods.

Carbocations : As discussed in the EAS mechanism, carbocations are central intermediates. khanacademy.org In other contexts, short-lived carbocations can be generated from alkyl fluorides through fluoride (B91410) abstraction, which can then be trapped by arenes. nih.govresearchgate.net

Allyl Intermediates : Reactions using allyl-based reagents, such as 3,3,3-trifluoropropene (B1201522), can involve allyl intermediates. For instance, the activation of an allylic C-F bond is a known strategy in fluorination chemistry. organic-chemistry.org

Activated Fluoride Species : The high stability of the C-F bond often necessitates its activation. This can be achieved using highly fluorophilic species like diarylzinc compounds or silyl (B83357) cations, which can abstract a fluoride ion to generate a more reactive electrophilic intermediate. nih.govrsc.org

Electrophilic Aromatic Substitution (EAS) Mechanisms in Trifluoropropylation of Benzene Derivatives

Activation and Reactivity of Carbon-Fluorine Bonds in Fluoroalkylating Reagents

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoroalkyl compounds generally stable but also challenging to use as reagents. researchgate.net Activating a C-F bond is often a key step in facilitating fluoroalkylation reactions.

Methods for C-F bond activation include:

Lewis Acid Mediation : Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and promoting fluoride abstraction to generate a carbocation or a highly electrophilic species. rsc.org

Transition Metal Insertion : Low-valent transition metals can insert into a C-F bond via oxidative addition, a process that is challenging but achievable with appropriate catalytic systems. mdpi.com

Reductive Activation : Reductive cleavage of a C-F bond can be promoted by strong reducing agents or through electrochemical methods, generating a nucleophilic fluoroalkyl species. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation of Trifluoropropylated Arenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including trifluoropropylated arenes. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular structure and the chemical environment of the atoms.

Proton (¹H) NMR spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 1-Methyl-4-(3,3,3-trifluoropropyl)benzene, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and trifluoropropyl groups.

The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, characteristic of protons attached to a benzene (B151609) ring. The splitting patterns of these signals provide information about the substitution pattern on the aromatic ring. The protons of the methyl group would present as a singlet, while the protons of the propyl chain adjacent to the trifluoromethyl group would show complex splitting patterns due to coupling with both neighboring protons and the fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | ~7.1-7.3 | Multiplet | 4H |

| Propyl (CH₂) | ~2.6-2.8 | Multiplet | 2H |

| Propyl (CH₂) | ~2.2-2.4 | Multiplet | 2H |

| Methyl (CH₃) | ~2.3 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

For this compound, the ¹³C NMR spectrum would display signals for the aromatic carbons, the methyl carbon, and the carbons of the trifluoropropyl chain. The carbon atom directly bonded to the three fluorine atoms (CF₃) would exhibit a characteristic quartet due to carbon-fluorine coupling. The chemical shifts of the aromatic carbons are influenced by the positions of the methyl and trifluoropropyl substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Aromatic (quaternary) | ~135-140 | Singlet |

| Aromatic (CH) | ~128-130 | Singlet |

| CF₃ | ~125 (q, J ≈ 275 Hz) | Quartet |

| Propyl (CH₂) | ~30-35 | Singlet |

| Propyl (CH₂) | ~25-30 | Singlet |

| Methyl (CH₃) | ~20-22 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The coupling constant (J) for the CF₃ group is an approximation.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to probe the environment of fluorine atoms within a molecule. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals. wikipedia.orgnih.gov The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, which minimizes the likelihood of signal overlap. azom.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of a CF₃ group attached to an alkyl chain. This signal would likely appear as a triplet due to coupling with the adjacent methylene (CH₂) protons. The position of this signal provides valuable confirmation of the presence and electronic environment of the trifluoromethyl group. wikipedia.org For trifluoromethyl groups, the chemical shift typically falls in the range of -50 to -70 ppm. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₀H₁₁F₃), which is approximately 188.19 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the propyl chain and the loss of the trifluoromethyl group, leading to characteristic fragment ions. The complexity of these fragmentation patterns can serve as a "fingerprint" for the compound's identification. msu.edu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [C₁₀H₁₁F₃]⁺ | 188 | Molecular Ion (M⁺) |

| [C₉H₈F₃]⁺ | 173 | [M - CH₃]⁺ |

| [C₇H₇]⁺ | 91 | Tropylium ion |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

Note: These are predicted fragmentation patterns and their relative intensities would depend on the ionization method used.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

The IR spectrum of this compound would exhibit several key absorption bands. The C-H stretching vibrations of the aromatic ring and the alkyl groups would appear in the region of 2850-3100 cm⁻¹. The presence of the aromatic ring would also be confirmed by characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A significant feature would be the strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically observed in the range of 1000-1350 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Alkyl C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch (CF₃) | 1000-1350 (strong) |

X-ray Diffraction Analysis for Solid-State Structural Confirmation (where applicable to related fluorinated compounds)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this technique is only applicable if the compound can be obtained in a crystalline form, it provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For related fluorinated aromatic compounds that form suitable crystals, X-ray diffraction analysis has been instrumental in confirming their solid-state structures. nih.govmdpi.com This technique can reveal details about the conformation of the alkyl chain and the packing of the molecules in the crystal lattice, which can be influenced by the presence of the fluorine atoms. nih.gov The structural data obtained from X-ray diffraction is invaluable for understanding the physical properties and intermolecular forces of these compounds. mdpi.com

Computational Approaches in Understanding Reaction Pathways and Molecular Behavior of Trifluoropropylated Benzenes

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. chemrxiv.orgresearchgate.net It is particularly valuable for elucidating the mechanisms of chemical reactions involving aromatic compounds. rsc.orgmdpi.com For trifluoropropylated benzenes, DFT calculations can map out the entire reaction pathway for their synthesis, for instance, via Friedel-Crafts alkylation of toluene (B28343). These studies provide a detailed picture of the energy changes and structural transformations that occur as reactants are converted into products. rsc.org

A key aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. DFT calculations are instrumental in predicting the geometry and energy of these fleeting structures. chemrxiv.org By locating the transition state, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information is critical for predicting reaction rates and understanding how changes in reactants or catalysts will affect the reaction outcome. For example, in the alkylation of toluene to form a trifluoropropylated benzene (B151609), DFT can model the precise arrangement of atoms as the trifluoropropyl group attaches to the benzene ring, providing the activation energy for this key step. rsc.org

Table 1: Hypothetical DFT-Calculated Energetic Data for a Key Reaction Step

| Parameter | Value (kcal/mol) | Description |

| Reactant Complex Energy | 0.0 | Relative energy of the initial reactants. |

| Transition State Energy | +25.4 | The activation energy barrier for the reaction. |

| Intermediate Energy | -5.2 | Energy of a stable intermediate formed after the transition state. |

| Product Complex Energy | -15.8 | Relative energy of the final products. |

Note: This table presents illustrative data typical for such a reaction, as specific experimental or computational values for 1-methyl-4-(3,3,3-trifluoropropyl)benzene are not publicly available.

Beyond the transition state, DFT allows for the characterization of any intermediates that may form during the reaction. mdpi.com In electrophilic aromatic substitution reactions, such as the synthesis of this compound, a common intermediate is the Wheland intermediate, or sigma complex. rsc.org DFT can determine the structure and stability of this intermediate.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy landscape of the reaction, detailing each step's energetic cost and thermodynamic driving force. rsc.org This detailed map is invaluable for optimizing reaction conditions to favor the formation of the desired product.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (General relevance)

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. acs.orgacs.org

For a molecule like this compound, the trifluoropropyl side chain is flexible and can adopt various conformations. MD simulations can explore these different arrangements and determine their relative stabilities. researchgate.net This is important because the conformation of a molecule can significantly influence its physical properties and how it interacts with other molecules. Furthermore, MD simulations can shed light on non-covalent interactions, such as π-π stacking or van der Waals forces, between molecules in a condensed phase, which govern the bulk properties of the material. nih.gov

Theoretical Studies on the Electronic Effects of the Trifluoropropyl Group on the Aromatic Ring

The trifluoropropyl group, with its three highly electronegative fluorine atoms, exerts a significant electronic influence on the benzene ring. Theoretical studies, often employing DFT, can quantify these effects. rsc.orgrsc.org The -CH2CH2CF3 group is generally considered to be electron-withdrawing due to the inductive effect of the CF3 group.

Computational analyses can calculate various electronic properties to describe this influence:

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, visually showing the electron-deficient (positive) and electron-rich (negative) regions. For a benzene ring substituted with a trifluoropropyl group, the ring would show a modification in its electrostatic potential compared to unsubstituted benzene. rsc.org

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. iiste.org An electron-withdrawing group like trifluoropropyl is expected to lower the energy of both the HOMO and LUMO of the benzene ring. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about charge distribution and interactions between orbitals within the molecule, quantifying the electron-withdrawing nature of the substituent.

These theoretical studies provide a fundamental understanding of how the trifluoropropyl group modifies the aromatic system's reactivity towards, for example, further electrophilic or nucleophilic substitution. mdpi.com

Table 2: Calculated Electronic Properties of Substituted Benzenes (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzene | -6.79 | -0.01 | 6.78 |

| Toluene | -6.45 | 0.05 | 6.50 |

| Benzotrifluoride | -7.21 | -0.45 | 6.76 |

| 1-(3,3,3-trifluoropropyl)benzene | -7.05 | -0.28 | 6.77 |

Note: Values are illustrative and based on typical trends observed in DFT calculations (e.g., at the B3LYP/6-31G level of theory) to show the relative electronic effects.*

Applications and Advanced Synthetic Derivatizations in Fluorine Chemistry Research

1-Methyl-4-(3,3,3-trifluoropropyl)benzene as a Key Synthetic Building Block

This compound is a key intermediate in the creation of a variety of fluorinated organic compounds. Its structure, featuring both a reactive aromatic ring and a stable trifluoropropyl group, allows for selective modifications at different parts of the molecule. This makes it a versatile building block for constructing larger, more complex fluorinated molecules with tailored properties. sigmaaldrich.com

The presence of the trifluoromethyl group (CF3) significantly influences the electronic properties of the benzene (B151609) ring, which in turn affects its reactivity in subsequent chemical transformations. This electronic effect is crucial in directing the outcome of synthetic reactions, enabling chemists to design and synthesize novel compounds with desired functionalities.

Derivatization Strategies for Trifluoropropylated Arenes

The molecular structure of this compound offers two primary sites for chemical modification: the aromatic nucleus and the trifluoropropyl side chain. This dual reactivity allows for a wide range of derivatization strategies to be employed.

The benzene ring of this compound can undergo various electrophilic aromatic substitution reactions. These reactions introduce new functional groups onto the ring, which can then be used for further synthetic manipulations. Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO2), which can be subsequently reduced to an amino group (-NH2).

Halogenation: Incorporation of halogen atoms such as bromine or chlorine, which are useful handles for cross-coupling reactions.

Acylation: Addition of an acyl group (-COR), which can serve as a precursor for various other functional groups.

The trifluoropropyl group's electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the ortho and meta positions relative to the alkyl chain.

While the trifluoromethyl group is generally stable, the propyl chain offers opportunities for chemical transformations. rsc.org Specific reactions targeting the side chain can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, further expanding the molecular diversity accessible from this building block. The reactivity of the side chain can be influenced by the presence of the aromatic ring and any other substituents.

Development of Advanced Fluorinated Materials and Complex Organic Molecules

The unique properties imparted by the trifluoropropyl group make this compound and its derivatives valuable components in the development of advanced materials and complex molecules. beilstein-journals.orgnih.gov

Trifluoropropylated aromatic compounds can be incorporated as monomers into polymerization reactions to create fluorinated polymers. researchgate.net These polymers often exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. beilstein-journals.orgnih.gov For instance, poly[(3,3,3-trifluoropropyl)methylsiloxane] is a type of fluorosilicone rubber known for its resistance to non-polar media, making it useful as a sealing material in demanding environments. researchgate.net The incorporation of the this compound moiety into polymer backbones can be used to fine-tune the properties of the resulting materials for specific applications in fields like aerospace and electronics. researchgate.netoecd.orgmdpi.com

Table 1: Examples of Functional Materials Derived from Trifluoropropylated Arenes

| Material Type | Key Property | Potential Application |

| Fluorinated Polymers | Enhanced Thermal Stability | Aerospace components |

| Fluorosilicone Rubber | Chemical Resistance | Seals and gaskets |

| Optical Materials | Modified Refractive Index | Lenses and coatings |

| Electronic Materials | Dielectric Properties | Insulators and capacitors |

This table is interactive. Click on the headers to sort the data.

The development of new reagents and methods for introducing fluoroalkyl groups into organic molecules is a significant area of research in fluorine chemistry. osti.govsioc.ac.cn While this compound itself is not typically a direct fluoroalkylation reagent, its synthesis and derivatization contribute to the broader understanding of how to construct and manipulate trifluoropropyl-containing moieties. osti.govcas.orgsigmaaldrich.com The study of its reactivity provides insights that can be applied to the design of novel reagents capable of transferring trifluoropropyl groups to other organic substrates, a key process in the synthesis of new pharmaceuticals and agrochemicals.

Future Research Directions and Challenges in the Synthesis and Application of Trifluoropropylated Arenes

Development of More Sustainable and Economical Synthetic Methods for Trifluoropropylation

Current methods for trifluoropropylation often rely on harsh reagents, stoichiometric metals, or expensive catalysts, generating significant chemical waste. The development of greener synthetic routes is a primary focus of ongoing research. A key goal is to utilize more abundant and less toxic starting materials. For instance, recent advancements in electrophotochemical approaches have enabled the use of trifluoroacetic acid, an inexpensive and readily available reagent, as a trifluoromethyl source for the synthesis of CF₃-containing arenes, a strategy that could potentially be adapted for trifluoropropylation. nih.gov Such methods, which can be catalyst- and oxidant-free, represent a significant step towards more sustainable and environmentally friendly processes. nih.gov The use of photoredox catalysis also presents a powerful tool for developing environmentally benign reactions due to its operational simplicity and mild reaction conditions. acs.org

Enhanced Control of Selectivity in Fluoroalkylation Reactions (e.g., Stereoselectivity, Regioselectivity with complex substrates)

Achieving high selectivity remains a critical challenge in fluoroalkylation chemistry. For complex substrates with multiple potential reaction sites, controlling regioselectivity is paramount. The interplay of directing groups on the aromatic ring and the nature of the catalyst and reagent determines the final substitution pattern. Research has shown that in copper-mediated fluoroalkylation reactions, the selectivity between cross-coupling, intramolecular cyclization, and homocoupling can be controlled by carefully tuning the substituents on the fluoroalkylating reagent. cas.cnacs.orgnih.gov

Furthermore, the development of stereoselective methods for introducing trifluoropropyl groups is an emerging area of interest, particularly for the synthesis of chiral drug candidates. This involves the design of new chiral fluoroalkylating reagents or the use of chiral catalysts that can control the three-dimensional arrangement of atoms during the reaction. alfa-chemistry.com

Key strategies for modulating and controlling selectivity in fluoroalkylation reactions include:

Tuning Reagent Structure : Modifying the substituents on the fluoroalkylating agent can steer the reaction towards a desired outcome (e.g., cross-coupling vs. cyclization). cas.cnnih.gov

Varying Metal Counterions : Changing the metal used in a catalytic system can alter the reactivity and selectivity of the process. cas.cn

Optimizing Reaction Conditions : The choice of solvent, additives, and photocatalyst can significantly impact the efficiency and selectivity of photoredox-catalyzed reactions. acs.org

Exploration of Novel Catalytic Systems for Direct C-H Trifluoropropylation

Direct C-H functionalization represents one of the most efficient and atom-economical strategies for synthesizing complex molecules, as it avoids the need for pre-functionalized starting materials. While significant progress has been made in C-H activation for other transformations, direct C-H trifluoropropylation is a less developed area that holds immense promise. Future research will focus on discovering new catalytic systems, likely based on transition metals like palladium, copper, or iridium, that can selectively cleave a C-H bond on an arene and install a trifluoropropyl group. youtube.com This approach would drastically shorten synthetic routes and reduce waste. The development of specialized ligands that can facilitate the C-H activation step and subsequent bond formation is crucial for the success of this strategy. youtube.com

Design and Synthesis of New Fluoroalkylating Reagents with Improved Reactivity and Selectivity

The advancement of fluoroalkylation chemistry is intrinsically linked to the development of novel reagents with superior properties. sustech.edu.cn Historically, reagents were often corrosive or difficult to handle. sustech.edu.cn Modern research focuses on creating bench-stable, safe, and highly effective reagents. sustech.edu.cn

Examples of recent innovations in this area include:

Hypervalent Iodine Reagents : Togni and Umemoto reagents have become standard tools for electrophilic trifluoromethylation and the development of analogous reagents for trifluoropropylation is a logical next step. alfa-chemistry.comsigmaaldrich.comchinesechemsoc.org

Sulfone-Based Reagents : Fluoroalkyl sulfones have been developed as a new class of radical fluoroalkylation reagents that are easy to prepare and operate under mild, photo-oxidative-reduction conditions. fluoropharm.com

Nucleophilic Reagents : While reagents like TMSCF₃ are well-established for trifluoromethylation, the design of new nucleophilic trifluoropropylating agents with enhanced stability and reactivity is an ongoing effort. chinesechemsoc.org

The ideal new reagent would be readily accessible, stable to air and moisture, and exhibit tunable reactivity to allow for precise control over a wide range of substrates. alfa-chemistry.comfluoropharm.com

Advanced Mechanistic Studies and Integrated Computational-Experimental Approaches

A deeper understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. Advanced mechanistic studies, employing techniques such as in-situ spectroscopy, kinetic analysis, and isotopic labeling, can provide critical insights into the elementary steps of a catalytic cycle. These experimental approaches, when combined with high-level computational modeling (e.g., Density Functional Theory), can elucidate transition state structures, predict reaction outcomes, and guide the optimization of reaction conditions. By integrating computational and experimental workflows, researchers can accelerate the discovery of new, more efficient, and selective trifluoropropylation reactions.

Q & A

Basic: What are the common synthetic routes for 1-Methyl-4-(3,3,3-trifluoropropyl)benzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Synthesis typically involves multi-step strategies, such as alkylation of a methyl-substituted benzene precursor with 3,3,3-trifluoropropyl halides. For example:

Alkylation : Reacting 4-methylbenzene derivatives with 3-chloro-3,3,3-trifluoropropane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetone) at 60–80°C .

Purification : Post-reaction, distillation or recrystallization improves purity. Yield optimization requires strict control of stoichiometry, solvent selection, and temperature gradients. Continuous flow reactors enhance scalability and reduce side reactions .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for confirming trifluoropropyl group integration (δ = -60 to -70 ppm for CF₃) .

- GC-MS : Validates molecular weight (expected m/z ≈ 232) and detects impurities. Derivatization with silylation agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) enhances volatility for GC analysis .

- FT-IR : Identifies C-F stretches (1100–1250 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

Advanced: How does the electron-withdrawing nature of the trifluoropropyl group influence the compound's reactivity in substitution reactions?

Methodological Answer:

The CF₃ group exerts a strong -I effect, polarizing the benzene ring and directing electrophilic substitution to the para position. This enhances reactivity in nucleophilic aromatic substitution (NAS) under mild conditions. For example:

- Suzuki Coupling : Electron-deficient aryl halides react faster with boronic acids in the presence of Pd catalysts .

- Hydrogen Bonding : Fluorine atoms participate in weak H-bonding with biomolecules, affecting ligand-receptor interactions .

Advanced: What strategies can resolve contradictions in reported bioactivity data for fluorinated benzene derivatives?

Methodological Answer:

Discrepancies often arise from variability in:

- Solubility : Use standardized solvents (e.g., DMSO with <0.1% water) to ensure consistent bioavailability .

- Assay Conditions : Employ orthogonal assays (e.g., enzymatic inhibition + cellular viability) to cross-validate results .

- Stereochemical Purity : Chiral HPLC or X-ray crystallography confirms enantiomeric ratios, as impurities can skew bioactivity .

Advanced: How can computational modeling predict the interaction mechanisms between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450) by evaluating hydrophobic pockets compatible with the CF₃ group .

- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with observed IC₅₀ values to predict activity .

- MD Simulations : Track dynamic interactions over time to assess stability of ligand-protein complexes .

Advanced: What role does this compound play in enhancing the hydrophobic properties of polymer composites?

Methodological Answer:

Incorporating trifluoropropyl groups into polymers (e.g., silicones) increases hydrophobicity via:

- Fluorine-Driven Hydrophobicity : CF₃ groups reduce surface energy, enhancing water contact angles (>110°) .

- Thermal Stability : Trifluoropropyl-modified silicones exhibit lower glass transition temperatures (Tg ≈ -60°C), improving flexibility in harsh environments .

Advanced: How can kinetic and thermodynamic studies differentiate competing reaction pathways during the synthesis of trifluoropropyl-substituted aromatics?

Methodological Answer:

- Rate Profiling : Monitor intermediates via in-situ FT-IR or HPLC to identify rate-determining steps (e.g., alkylation vs. elimination) .

- Arrhenius Analysis : Calculate activation energies (Eₐ) for competing pathways. Lower Eₐ favors kinetically controlled products .

- Solvent Screening : High-polarity solvents stabilize transition states in SN2 mechanisms, while non-polar solvents favor radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.